molecular formula C4H6N2S B12964246 1-Methyl-1H-imidazole-5-thiol

1-Methyl-1H-imidazole-5-thiol

Cat. No.: B12964246
M. Wt: 114.17 g/mol
InChI Key: UTXZGMZQRRBMIY-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-5-thiol is a heterocyclic compound that features a five-membered ring containing three carbon atoms, two nitrogen atoms, and a sulfur atom. This compound is known for its unique chemical properties and its versatility in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazole-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using chlorine dioxide in methanol and aqueous acetonitrile .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with chlorine dioxide can yield sulfoxides or sulfones .

Mechanism of Action

The mechanism by which 1-Methyl-1H-imidazole-5-thiol exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Methyl-4-nitro-5-thioimidazole
  • 1-Methyl-1H-imidazole-2-thiol

Comparison: 1-Methyl-1H-imidazole-5-thiol is unique due to its specific substitution pattern and the presence of a thiol group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-methylimidazole-4-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-6-3-5-2-4(6)7/h2-3,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXZGMZQRRBMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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